3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
Triazoloquinazoline derivatives, such as "3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine," are of significant interest due to their diverse biological activities, including serving as potent and selective antagonists for various receptors. These compounds have been explored for their pharmacological potential across different studies, with a focus on their synthesis and structure-activity relationships (Ivachtchenko et al., 2010).
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves solution phase parallel synthesis techniques, allowing for the creation of a combinatorial library of substituted compounds. Such methodologies enable the exploration of structural variations to optimize pharmacological activities. Specifically, the synthesis may involve cyclization reactions of appropriate precursors under controlled conditions to yield the desired triazoloquinazoline core (Heravi et al., 2010).
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives, including the detailed compound , is characterized by X-ray diffraction and spectroscopy methods. These analyses provide insights into the arrangement of atoms within the molecule, the geometry of the molecular framework, and the electronic structure which plays a crucial role in determining the compound's chemical and biological properties. Density Functional Theory (DFT) calculations complement these experimental methods to predict and analyze the molecular electrostatic potential and frontier molecular orbitals, offering a deeper understanding of the molecule's reactivity and interactions with biological targets (Wu et al., 2021).
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of triazoloquinazoline derivatives and their structural analysis. For example, the preparation of [1,2,4]triazoloquinazolinium betaines and the investigation of their molecular structure through X-ray crystallography have been documented, providing insights into the chemical properties and potential applications of these compounds in material science and catalysis (Crabb et al., 1999).
Antimicrobial Activities
Several studies have synthesized novel triazolo and quinazoline derivatives to evaluate their antimicrobial activities. These compounds have shown good to moderate activities against a range of microorganisms, suggesting their potential use in developing new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives and found some to possess significant antimicrobial properties, indicating the utility of such compounds in pharmaceutical research (Bektaş et al., 2007).
Adenosine Receptor Antagonism
Research into 2-amino[1,2,4]triazolo[1,5-c]quinazolines has identified them as potent adenosine receptor antagonists. This discovery has led to the development of selective A3AR antagonists with significant potential in treating various conditions, such as inflammatory diseases, cancer, and cardiovascular diseases. Burbiel et al. (2016) discovered potent and selective antagonists, highlighting the therapeutic potential of these compounds (Burbiel et al., 2016).
Herbicidal Activity
Compounds within the triazoloquinazoline family have also been explored for their herbicidal activity. Moran (2003) prepared N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity at low application rates. This research suggests the potential of these compounds in agricultural applications to control weed growth without harming the crops or environment (Moran, 2003).
Anticancer Activity
A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with the structural requirements for anticancer activity in mind. Some of these compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-4-33-21-12-8-6-10-19(21)26-23-18-9-5-7-11-20(18)30-24(27-23)25(28-29-30)34(31,32)22-15-16(2)13-14-17(22)3/h5-15H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZHGLBFCCJXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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